核黄

描述

Yellow-emitting materials and compounds play a crucial role in various applications, including fluorescence imaging, LED lighting, and color converting materials. The synthesis and analysis of these materials involve understanding their molecular structures, chemical reactions, and both physical and chemical properties to optimize their performance for specific applications.

Synthesis Analysis

The synthesis of yellow-emitting materials involves various chemical processes and methodologies to achieve desired luminescent properties. For example, a study on the synthesis of SrAlSi4N7:Ce3+ phosphor reported a material that exhibits smaller thermal quenching and a broader emission band, making it suitable for high color rendering white LED applications. This synthesis emphasized the role of excessive AlN in the raw materials for achieving intense luminescence (Liangliang Zhang et al., 2013).

Molecular Structure Analysis

The molecular structure of yellow-emitting compounds significantly influences their emission properties. For instance, the structure of NTHU-6, an intrinsic yellow phosphor, is built from organic oxalate linkers and large inorganic hexameric octahedral Ga−O clusters. Its unique MOF-like organic−inorganic hybrid open framework contributes to its extraordinary yellow emission, suspected to correlate with defects evoked by disorderliness near large pores (Ya-Ching Yang & Sue‐Lein Wang, 2008).

Chemical Reactions and Properties

Chemical reactions involved in the synthesis of yellow-emitting materials can significantly affect their luminescent properties. For example, the synthesis of yellow fluorescent carbon dots from o-phenylenediamine for cell imaging demonstrated that the reaction conditions, including the microwave-assisted method used, directly influence the emission properties of the produced carbon dots (Li Song et al., 2016).

Physical Properties Analysis

The physical properties, such as size, shape, and quantum yield, of yellow-emitting materials are critical for their application. For example, a study on CuInS2/ZnS nanocrystals highlighted the method's ability to produce yellow-emitting core/shell nanocrystals with high luminescence and excellent photostability, indicating their potential as fluorescent probes for biological imaging (J. Lee & Chang-Soo Han, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of yellow-emitting materials are essential for their functionality. The green synthesis of silver nanoparticles using Terminalia cuneata demonstrated the nanoparticles' catalytic action in the reduction of direct yellow-12 dye, showcasing the relevance of chemical properties in practical applications (T. Edison et al., 2016).

科研应用

在化学领域,核黄素参与了多金属氧酸盐簇科学,其应用范围从材料科学到催化 (Cronin & Müller, 2012)。

在眼科学中,核黄素已被研究与人眼老年性白内障变化相关。研究表明,核黄色,如晶状体核的发黄,与年龄相关,可能影响视力 (Chylack, Ransil, & White, 1984)。

核黄素在核安全中具有重要意义,特别是在识别黄饼样品的地理起源方面。激光诱导击穿光谱(LIBS)和化学计量学已被用于分析黄饼样品,这些样品是粉末状铀浓缩物,是核燃料制造中的关键步骤 (Sirven et al., 2009)。

在神经科学研究中,核黄素被用作双标记程序中的荧光染料。它作为核标记物,已被用于研究大脑中的神经元池和通路 (Burde, 1988)。

在神经科学中的另一个应用是将核黄素用作荧光逆行神经示踪剂,主要标记神经核。这种示踪剂对大鼠和猫神经元的远距离传输有效 (Bentivoglio et al., 1980)。

核黄素还被用于评估手持式拉曼光谱仪在核安全应用中的效果。研究表明,其在快速定量测定亚铀酸铵溶液中铀浓度方面是有效的 (Berlizov et al., 2015)。

性质

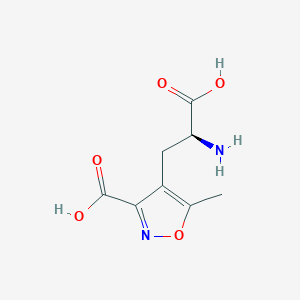

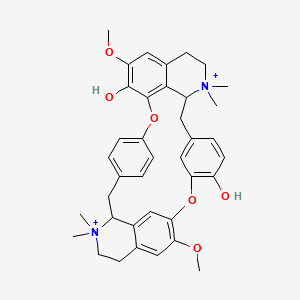

IUPAC Name |

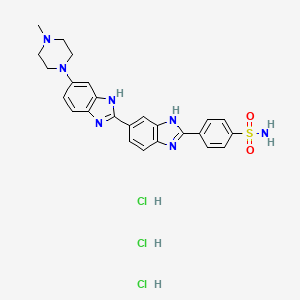

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVGXJAQIQJIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl3N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996200 | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nuclear yellow | |

CAS RN |

74681-68-8 | |

| Record name | Nuclear yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

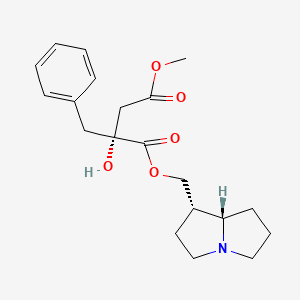

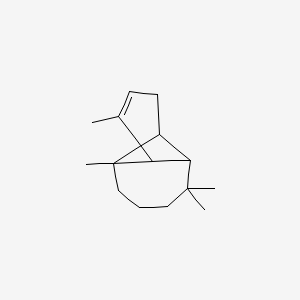

![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)

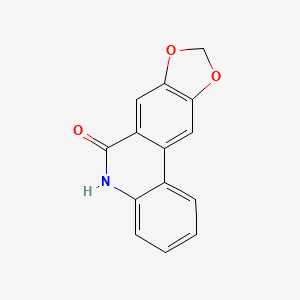

![4-(2-furylmethylsulfanyl)-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1194233.png)

![7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1194240.png)

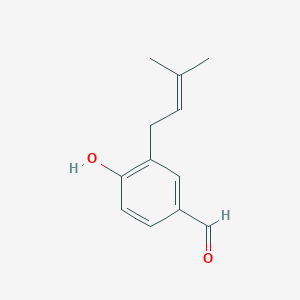

![4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1194242.png)